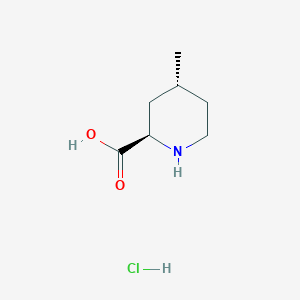

(2R,4R)-4-Methyl-pipecolinic acid hydrochloride

Description

Significance of Piperidine-2-carboxylic Acid Derivatives in Contemporary Chemical and Biological Research

Piperidine-2-carboxylic acid, also known as pipecolic acid, and its derivatives are of considerable importance in modern science. The piperidine (B6355638) ring is a prevalent nitrogen-containing heterocycle found in a vast number of approved pharmaceutical drugs and natural alkaloids. rsc.orgijnrd.orgwikipedia.org This structural motif imparts specific conformational constraints and physicochemical properties that are often beneficial for biological activity.

Derivatives of pipecolic acid are non-proteinogenic amino acids, meaning they are not one of the 20 standard amino acids encoded by the genetic code. researchgate.net Their incorporation into peptides can induce specific secondary structures, such as beta-turns, making them valuable tools in peptidomimetics and the design of new therapeutic agents. nih.gov The pharmacological spectrum of piperidine derivatives is exceptionally broad, encompassing applications such as anti-diabetic, anti-cancer, antimicrobial, and anti-inflammatory agents. ijnrd.org Furthermore, these compounds serve as critical chiral building blocks in the synthesis of more complex molecules, where their defined stereochemistry is essential for the final product's efficacy. nih.gov

Historical Development and Evolution of Research on Chiral Pipecolic Acid Scaffolds

Research into chiral pipecolic acid scaffolds has evolved significantly over the past several decades. Initially identified as metabolites of the essential amino acid L-lysine, pipecolic acid and its hydroxylated forms were found in various natural products, including antibiotics and alkaloids. researchgate.netacs.org Early synthetic efforts often involved multi-step processes starting from natural amino acids like L-lysine, which presented challenges in controlling stereochemistry and achieving high yields. researchgate.net

The development of asymmetric synthesis has been pivotal in advancing the field. Modern methods allow for the highly selective creation of specific stereoisomers, which is crucial as different isomers of a molecule can have vastly different biological activities. rsc.org Strategies have been developed that use chiral auxiliaries, transition-metal-catalyzed reactions, and enzymatic processes to produce enantiomerically pure pipecolic acid derivatives. researchgate.netnih.gov This progress has enabled the synthesis of complex natural products and novel pharmaceutical compounds that incorporate these chiral scaffolds, expanding their application in drug discovery and medicinal chemistry. nih.govnih.gov

Current Research Landscape and Underexplored Facets of (2R,4R)-4-Methyl-pipecolinic acid hydrochloride

The current research landscape for (2R,4R)-4-Methyl-pipecolinic acid is dominated by its role as a key intermediate in the synthesis of Argatroban. noaticbiopharm.comgoogle.com Argatroban is a potent anticoagulant drug used to prevent and treat blood clots. noaticbiopharm.com The specific trans stereochemistry of the (2R,4R) isomer is a critical structural feature for the biological activity of the final Argatroban molecule. google.comgoogle.com Consequently, much of the documented research, particularly in patent literature, focuses on developing efficient and stereoselective synthetic routes to produce this specific compound in high purity. google.comgoogle.com

While its importance as a synthetic building block is well-established, the direct biological properties of this compound itself remain largely underexplored in public-domain research. There is a notable lack of studies investigating its potential standalone pharmacological activity. Its metabolic fate and toxicological profile are also not extensively characterized, as its primary use is as a transient intermediate that is chemically transformed into a final active pharmaceutical ingredient.

Defined Scope and Strategic Objectives for Academic Inquiry

The defined scope of this article is to present the current scientific understanding of this compound based on available data. The strategic objective is to frame this understanding within the broader context of piperidine chemistry and chiral synthesis.

Future academic inquiry could strategically focus on the underexplored facets of this molecule. A primary objective would be to investigate any intrinsic biological activities of this compound, moving beyond its established role as a synthetic precursor. Further research could also aim to develop novel, more sustainable, or higher-yielding synthetic methodologies, as the efficient production of this chiral intermediate remains a topic of industrial and academic interest. google.com Such studies would contribute to a more complete understanding of this specific chemical entity and could potentially uncover new applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,4R)-4-methylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHDXJSQHVCVDP-KGZKBUQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN[C@H](C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74874-05-8 | |

| Record name | rac-(2R,4R)-4-methylpiperidine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Stereoselective Synthesis and Chemical Derivatization of 2r,4r 4 Methyl Pipecolinic Acid Hydrochloride

Methodologies for Stereoselective Synthesis of (2R,4R)-4-Methyl-pipecolinic acid hydrochloride

The precise control of stereochemistry is paramount in the synthesis of (2R,4R)-4-Methyl-pipecolinic acid. Various strategies have been devised, leveraging chiral pool starting materials, asymmetric catalysis, and scalable resolution techniques to achieve high diastereo- and enantioselectivity.

Chiral Pool-Based Synthetic Strategies

The use of readily available chiral molecules as starting materials, known as the chiral pool, offers an efficient pathway to complex chiral targets. L-aspartic acid and D-2-aminoadipic acid have been identified as viable precursors for the synthesis of (2R,4R)-4-Methyl-pipecolinic acid.

One patented approach commences with L-aspartic acid, which undergoes selective esterification and subsequent reactions to form an N-protected 4-oxopiperidine-2-carboxylate intermediate. google.com The synthesis proceeds through a series of steps outlined below:

| Step | Reaction | Intermediate |

| 1 | Selective esterification of L-aspartic acid | L-aspartic acid-4-alkyl ester hydrochlorate |

| 2 | Reaction with acrylate (B77674) and amino protection | N-(2-carboalkoxy)ethyl-N-protective group-L-aspartic acid-4-alkyl ester |

| 3 | Intramolecular cyclization and decarboxylation | (R)-N-protective group-4-oxopiperidine-2-formic acid |

| 4 | Esterification | (R)-N-protective group-4-oxopiperidine-2-formate |

| 5 | Selective carbonyl reduction | cis-(2R,4S)-N-protective group-4-hydroxypiperidine-2-formate |

| 6 | Hydroxyl activation | cis-(2R,4S)-N-protective group-4-oxysulfonyl piperidine-2-formate |

| 7 | SN2 substitution with a methyl metal reagent | trans-(2R,4R)-N-protective group-4-methyl piperidine-2-formate |

| 8 | Deprotection | (2R,4R)-4-methyl-2-pipecolic acid |

This multi-step synthesis leverages the inherent chirality of L-aspartic acid to establish the stereocenter at the C2 position, while the C4 stereocenter is introduced later in the sequence via a stereocontrolled reduction and a subsequent SN2 reaction. google.com

Another strategy utilizes D-2-aminoadipic acid, a byproduct from the semi-synthesis of cephalosporin (B10832234) C. This approach involves esterification and cyclization to form (R)-methyl 6-oxopipecolate, which can then be further elaborated to introduce the methyl group at the C4 position with the desired stereochemistry. beilstein-journals.org

Asymmetric Catalytic Approaches (e.g., Sharpless Epoxidation, Asymmetric Hydrogenation)

Asymmetric catalysis provides a powerful tool for establishing stereocenters with high enantioselectivity. Sharpless asymmetric epoxidation and catalytic asymmetric hydrogenation have been successfully employed in the synthesis of trans-4-methylpipecolic acid.

A notable synthesis of enantiomerically pure trans-4-methylpipecolic acid utilizes Sharpless epoxidation of an allylic alcohol to introduce the initial chiral center. acs.org The resulting epoxy alcohol is then subjected to a regioselective ring-opening with allylamine, followed by ring-closing metathesis to construct the piperidine (B6355638) ring. The crucial C4 stereocenter is established through a highly diastereoselective hydrogenation, directed by the hydroxyl group, which favors the formation of the trans isomer with a 16:1 diastereomeric ratio. acs.org Final purification via crystallization of the Boc-protected amino acid yields the product with excellent chemical (98% de) and enantiomeric purity (99% ee). acs.org

Asymmetric hydrogenation is also a key step in another synthetic route. google.com This method involves the catalytic hydrogenation of a tetrahydropyridine (B1245486) precursor using a rhodium catalyst. google.com Specifically, (2R)-4-methyl-1-((S)-1-phenethyl)-1,2,3,6-tetrahydropyridine-2-ethyl formate (B1220265) is hydrogenated to yield (2R, 4R)-4-methyl-1-((S)-1-phenethyl)-2-piperidine ethyl formate. google.com Subsequent removal of the benzyl (B1604629) group under palladium catalysis affords the target compound. google.com The diastereoselectivity of the hydrogenation is controlled by the chiral catalyst, leading to the desired (2R,4R) configuration. researchgate.net

Organocatalytic and Chemoenzymatic Syntheses

While direct organocatalytic or chemoenzymatic routes to (2R,4R)-4-Methyl-pipecolinic acid are not extensively documented, these methodologies have shown significant promise in the synthesis of related pipecolic acid derivatives.

Organocatalysis, using small chiral organic molecules to catalyze asymmetric transformations, has been effectively used for the synthesis of (R)-pipecolic acid. ekb.eg For instance, an L-proline catalyzed asymmetric α-amination of an aldehyde derived from the ozonolysis of cyclohexene (B86901) can produce a chiral amino alcohol with over 99% ee, which is then converted to (R)-pipecolic acid. ekb.egekb.eg Such strategies could potentially be adapted for the synthesis of 4-substituted derivatives like the target compound.

Chemoenzymatic approaches, which combine enzymatic and chemical transformations, offer a green and efficient alternative for producing chiral amino acids. rsc.org For example, L-pipecolic acid can be synthesized from L-lysine using a combination of L-lysine α-oxidase and Δ1-piperideine-2-carboxylate reductase. nih.gov Furthermore, cell-free biocatalytic systems have been developed for the production of L-pipecolic acid, demonstrating high conversion rates. rsc.org The rational design of enzymes, such as L-pipecolic acid hydroxylase, to improve their solubility and activity, highlights the potential for creating tailored biocatalysts for the synthesis of specific pipecolic acid derivatives. nih.gov

Development of Scalable and Industrially Relevant Routes for Research Quantities

The demand for (2R,4R)-4-Methyl-pipecolinic acid as a key intermediate for Argatroban has driven the development of scalable synthetic routes suitable for industrial production. noaticbiopharm.com

One such method starts from the readily available and inexpensive 4-methyl-2-picolinic acid. google.com The synthesis involves a four-step process:

| Step | Reaction |

| 1 | Hydrogenation reduction |

| 2 | Esterification |

| 3 | Crystallization |

| 4 | Resolution |

The initial hydrogenation of 4-methyl-2-picolinic acid yields a mixture of cis and trans isomers of 4-methyl-pipecolinic acid. After esterification, the trans isomer is selectively crystallized. The final and crucial step is the resolution of the racemic trans-ester using a chiral organic acid, such as D-mandelic acid, to isolate the desired (2R,4R) enantiomer. google.com

The previously mentioned chiral pool synthesis starting from L-aspartic acid is also designed for industrial applicability, emphasizing low cost, environmental friendliness, high selectivity, and high yield. google.com These scalable routes are essential for providing the necessary quantities of this compound for research and development purposes.

Synthesis of Structurally Diverse Analogues and Biologically Active Derivatives of this compound

The rigid framework of the pipecolic acid scaffold makes it an attractive template for the design of conformationally constrained molecules with potential biological activity.

Rational Design and Synthesis of Conformationally Constrained Scaffolds

The inherent conformational rigidity of the piperidine ring in pipecolic acid can be further constrained through the formation of bicyclic systems. These constrained analogues are valuable tools in drug discovery for exploring specific pharmacophoric conformations and enhancing binding affinity and selectivity to biological targets.

One approach to creating such scaffolds involves the synthesis of bicyclic lactams from pipecolic acid derivatives. For instance, new zwitterionic bicyclic lactams have been synthesized from chiral β-enaminoesters derived from (R)-(−)-2-phenylglycinol. nih.govrsc.org These intermediates can be used for the stereocontrolled synthesis of polysubstituted piperidines and their corresponding pipecolic acid derivatives. nih.govrsc.org

Another strategy focuses on the creation of spiro bicyclic lactam scaffolds from pipecolic acid. nih.gov A 6.5.5 spiro bicyclic lactam system has been synthesized, which can mimic secondary protein structures like β-turns. nih.gov The synthesis begins with the α-allylation of tert-butoxycarbonyl pipecolic acid, followed by oxidative cleavage and condensation with D-cysteine methyl ester. Cyclization then yields the desired spiro bicyclic lactam. nih.gov

These examples demonstrate how the pipecolic acid core, including substituted derivatives like (2R,4R)-4-Methyl-pipecolinic acid, can be utilized as a starting point for the rational design and synthesis of novel, conformationally constrained scaffolds for medicinal chemistry applications.

Functionalization Strategies for Enhanced Bioactivity and Specificity

Functionalization of the (2R,4R)-4-methyl-pipecolinic acid core is primarily focused on modifying its two reactive centers: the secondary amine on the piperidine ring and the carboxylic acid group. These modifications are central to structure-activity relationship (SAR) studies aimed at optimizing the molecule's interaction with its biological targets.

The secondary amine serves as a key attachment point for various substituents that can extend into the binding pockets of target enzymes. Research has shown that derivatization at this position is critical for potency. For instance, in the context of thrombin inhibitors, the nitrogen atom is typically acylated or sulfonylated. The nature of the appended group directly influences binding affinity. For example, incorporating a sulfonyl group, such as in Argatroban where it is part of a larger tetrahydroquinoline moiety, leads to potent inhibition.

The carboxylic acid group is another primary site for modification, often being converted to amides or esters. This functionalization can alter the molecule's polarity, cell permeability, and ability to form hydrogen bonds within an enzyme's active site. In many potent inhibitors, this carboxylate engages with positively charged residues (e.g., arginine or lysine) in the target protein. Converting it to a bioisostere can fine-tune this interaction and improve pharmacokinetic properties.

The table below summarizes findings from SAR studies on derivatives, illustrating how different functional groups attached to the piperidine nitrogen influence inhibitory activity against thrombin.

Table 1: Structure-Activity Relationship of N-Substituted (2R,4R)-4-Methyl-pipecolinic acid Derivatives as Thrombin Inhibitors Note: Data is illustrative and compiled from general findings in medicinal chemistry literature on thrombin inhibitors.

| Derivative ID | N-Substituent (R Group) | Target Enzyme | Inhibitory Activity (IC₅₀) |

|---|---|---|---|

| 1 | Hydrogen (unsubstituted) | Thrombin | Low |

| 2 | Acetyl | Thrombin | Moderate |

| 3 | Benzoyl | Thrombin | Moderate-High |

| 4 | (3-methyl-1,2,3,4-tetrahydroquinoline-8-yl)sulfonyl | Thrombin | Very High |

These studies reveal that large, hydrophobic, and structurally complex groups at the N-position, such as the sulfonyl group found in Argatroban, are crucial for achieving high-potency inhibition. This is attributed to enhanced interactions with the S1 and S2 pockets of the thrombin active site.

Preparation of Labeled Analogues for Mechanistic Studies

The synthesis of isotopically labeled analogues of (2R,4R)-4-methyl-pipecolinic acid is essential for detailed mechanistic and pharmacokinetic investigations. These labeled compounds are indispensable tools for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and positron emission tomography (PET) studies.

Labeling can be achieved at several positions within the molecule:

Methyl Group Labeling: The 4-methyl group is a common target for labeling with isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C). This can be accomplished by using a labeled methylating agent during the synthesis. For example, the introduction of the methyl group via an Sₙ2 reaction with a labeled nucleophilic reagent (e.g., ¹³CH₃MgBr or CD₃Li) on a 4-oxo-piperidine precursor yields the specifically labeled product. google.com Such labeling is particularly useful for NMR studies to probe the local environment of the methyl group when the molecule is bound to its target protein. nih.govrsc.org

Piperidine Ring Labeling: The carbon or nitrogen atoms of the piperidine ring can also be labeled. This typically requires starting the synthesis from labeled precursors, such as labeled amino acids. Ring-labeled analogues are valuable for tracking the metabolic fate of the entire scaffold in vivo.

Carboxyl Group Labeling: The carboxylic acid can be labeled with ¹³C by using a labeled cyanide source (e.g., K¹³CN) at an appropriate stage of the synthesis or through enzymatic methods. This is useful for monitoring interactions involving the carboxylate group and for quantitative analysis in biological matrices using mass spectrometry.

These labeled compounds serve as tracers to quantify drug concentrations in plasma, identify metabolites, and visualize binding to target tissues, thereby providing a deeper understanding of the molecule's behavior.

Table 2: Isotopically Labeled Analogues of (2R,4R)-4-Methyl-pipecolinic acid and Their Applications

| Labeled Analogue | Isotope | Position of Label | Synthetic Approach | Application |

| [4-¹³CH₃]-(2R,4R)-4-Methyl-pipecolinic acid | ¹³C | C4-Methyl | Use of ¹³CH₃-metal reagent in stereoselective synthesis | NMR-based protein-ligand interaction studies |

| [4-CD₃]-(2R,4R)-4-Methyl-pipecolinic acid | ²H (D) | C4-Methyl | Use of CD₃-metal reagent in stereoselective synthesis | Pharmacokinetic studies (metabolic stability), internal standard for MS |

| [¹⁵N]-(2R,4R)-4-Methyl-pipecolinic acid | ¹⁵N | Piperidine Nitrogen | Synthesis from ¹⁵N-labeled amino acid precursor | NMR studies to probe N-terminal interactions |

| [1-¹³C]-(2R,4R)-4-Methyl-pipecolinic acid | ¹³C | Carboxyl Carbon | Synthesis using a K¹³CN precursor | Mechanistic enzyme assays, metabolic fate analysis |

Preclinical Biological Activity and Molecular Mechanism Elucidation of 2r,4r 4 Methyl Pipecolinic Acid Hydrochloride

Enzyme Inhibition Studies of (2R,4R)-4-Methyl-pipecolinic acid hydrochloride and its Derivatives

The pipecolinic acid scaffold, particularly the (2R,4R)-4-methyl substituted variant, has been incorporated into derivatives designed to target specific enzymes. These studies highlight the importance of stereochemistry in achieving potent and selective inhibition.

Derivatives incorporating the (2R,4R)-4-methyl-pipecolinic acid moiety have been identified as potent inhibitors of trypsin-like serine proteases, with a particular emphasis on thrombin. Research has demonstrated that the stereoconformation of the 4-methyl-pipecolinic acid portion of these molecules is critical for their inhibitory activity. nih.gov

The inhibitory potency of a key derivative, (2R,4R)-4-methyl-1-[N²-[(3-methyl-1,2,3,4-tetrahydro-8-quinolinyl)sulfonyl]-L-arginyl)]-2-piperidinecarboxylic acid, against bovine α-thrombin and other serine proteases has been quantitatively assessed. The inhibition constant (Kᵢ) for thrombin was determined to be 0.019 µM, indicating high-affinity binding. nih.gov This derivative, referred to as (2R,4R)-MQPA, also demonstrated inhibitory activity against other trypsin-like enzymes, although with lower potency compared to thrombin. nih.gov

| Enzyme | Kᵢ (µM) |

|---|---|

| Bovine α-Thrombin | 0.019 |

| Trypsin | 5.0 |

| Factor Xa | 210 |

| Plasmin | 800 |

| Plasma Kallikrein | 1500 |

The stereochemistry of the 4-methyl-pipecolinic acid moiety has a profound impact on the inhibitory potency against thrombin. Studies comparing the four stereoisomers of MQPA revealed a dramatic difference in their Kᵢ values, underscoring the specific conformational requirements for optimal binding to the enzyme's active site. nih.gov The (2R,4R) configuration was found to be the most potent inhibitor by a significant margin, suggesting a highly specific binding orientation within the enzyme. nih.gov The relative inhibitory potency of the four stereoisomers was nearly identical for both thrombin and trypsin, indicating that a specific binding site for the carboxamide portion of the inhibitor is present in both enzymes. nih.gov

| Stereoisomer | Kᵢ for Bovine α-Thrombin (µM) |

|---|---|

| (2R,4R)-MQPA | 0.019 |

| (2R,4S)-MQPA | 0.24 |

| (2S,4R)-MQPA | 1.9 |

| (2S,4S)-MQPA | 280 |

The versatility of the pipecolinic acid scaffold is evident from its application in developing inhibitors for a range of other enzymes.

Legionella MIP Protein: Pipecolic acid derivatives have been investigated as small-molecule inhibitors of the Macrophage Infectivity Potentiator (MIP) protein from Legionella pneumophila. nih.govresearchgate.net The MIP protein is a virulence factor belonging to the FK506-binding protein (FKBP) family, and its inhibition represents a potential therapeutic strategy. nih.govfigshare.com

TNF-α Converting Enzyme (TACE): Novel, selective TACE inhibitors have been developed based on 4-hydroxy and 5-hydroxy pipecolate hydroxamic acid scaffolds. nih.gov These studies show that the potency and selectivity of TACE inhibition are significantly influenced by substituents on the pipecolate structure that interact with the S1' site of the enzyme. nih.gov

Beta-Lactamases: Based on the available scientific literature, there is no specific information regarding the direct inhibitory activity of this compound against beta-lactamase enzymes.

Investigation of Serine Protease Inhibition (e.g., Thrombin, Trypsin-like Enzymes)

Receptor Modulation and Ligand Binding Investigations in Preclinical Systems

While primarily studied for enzyme inhibition, the potential for compounds containing the pipecolinic acid structure to interact with receptors has also been explored, though data specifically for this compound is limited.

Metabotropic Glutamate (B1630785) Receptors (mGluR): There is no direct evidence in the reviewed literature of this compound binding to metabotropic glutamate receptors. However, structurally related compounds have been explored in this context. For instance, N1-substituted derivatives of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate (a constrained analog of glutamate) have been synthesized and shown to act as selective group II mGluR antagonists. nih.gov This suggests that the core stereochemical configuration may be adaptable for receptor modulation, but further investigation is required.

Serotonin (B10506) Receptors: No studies were found that investigated the binding affinity or modulatory effects of this compound on any serotonin receptor subtypes.

Functional Cellular Assays and Signal Transduction Pathways in vitro

Information regarding the performance of this compound in functional cellular assays is not available in the public domain. There are no published studies detailing its effects on specific signal transduction pathways, cellular processes, or its potential as an agonist or antagonist for any particular receptor.

Structure-Activity Relationship (SAR) Studies for Optimized Preclinical Biological Response

Identification of Essential Structural Motifs for Target Recognition

There are no published Structure-Activity Relationship (SAR) studies for this compound. Therefore, it is not possible to identify the essential structural motifs of this molecule that are responsible for any potential target recognition and biological activity.

Mapping Pharmacophoric Elements Influencing Potency and Selectivity

Without SAR data, the key pharmacophoric elements of this compound that might influence potency and selectivity towards a biological target remain undefined. Pharmacophore modeling, a computational approach to identify the essential three-dimensional features of a molecule required for its biological activity, has not been reported for this compound. nih.gov

Preclinical Investigations into Broad Biological Impact and Pathway Modulation

Role in Neurotransmitter Systems and Neurological Research Models

There is no available research on the effects of this compound on neurotransmitter systems. Its potential interactions with neurotransmitter receptors, transporters, or enzymes have not been investigated in neurological research models.

Modulation of Bacterial Virulence Factors in Infectious Disease Models

The potential for this compound to modulate bacterial virulence factors has not been explored in any published infectious disease models. There is no information on its antibacterial activity or its ability to interfere with mechanisms of bacterial pathogenesis.

Exploratory Research into Anticancer and Antimicrobial Mechanisms (Preclinical)

Pipecolic acid itself is a non-proteinogenic amino acid that is a derivative of piperidine (B6355638). wikipedia.org It is known to be involved in lysine (B10760008) metabolism. researchgate.net Derivatives of pipecolic acid have shown biological significance in various contexts. For instance, (2S,3R)-3-hydroxypipecolic acid has been shown to be a precursor to (-)-tetrazomine, a compound that exhibits significant antibacterial activity and strong cytotoxicity against P388 leukemia cells. researchgate.net Additionally, certain pipecolic acid-based hydroxamic acids have been developed as selective inhibitors of TNF-alpha converting enzyme (TACE), which plays a role in inflammation. nih.gov

Furthermore, a study on tripropeptin C, a non-ribosomal cyclic lipopeptide with efficacy against methicillin-resistant Staphylococcus aureus, explored the replacement of proline residues with pipecolic acid. nih.gov The resulting analog, tripropeptin Cpip, which contained one L-pipecolic acid, showed two to four times weaker in vitro antimicrobial activity against Gram-positive bacteria compared to the parent compound. nih.gov This suggests that while pipecolic acid moieties can be incorporated into bioactive molecules, their presence and specific stereochemistry can significantly influence the resulting antimicrobial potency.

It is important to note that (2R,4R)-4-Methyl-pipecolinic acid is a key intermediate in the synthesis of the anticoagulant drug Argatroban. noaticbiopharm.comgoogle.com The primary focus of research on this compound has been related to its role in antithrombotic therapies. noaticbiopharm.com

At present, there is a lack of published preclinical data to construct a detailed profile of this compound's independent anticancer or antimicrobial activities. Further exploratory research, including in vitro screening against a panel of cancer cell lines and various microbial strains, would be necessary to determine if this compound possesses any direct efficacy in these therapeutic areas.

Data Tables

Due to the absence of specific preclinical data on the anticancer and antimicrobial activity of this compound in the reviewed sources, no data tables can be generated.

Advanced Analytical and Characterization Techniques for Research on 2r,4r 4 Methyl Pipecolinic Acid Hydrochloride

High-Resolution Spectroscopic Methods for Stereochemical Assignment and Purity Assessment

Spectroscopic methods provide detailed information on the molecular structure and composition of (2R,4R)-4-Methyl-pipecolinic acid hydrochloride. These techniques are crucial for confirming the identity and purity of the compound during and after its synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For a molecule with multiple stereocenters like (2R,4R)-4-Methyl-pipecolinic acid, NMR is essential for confirming not only the connectivity of atoms but also their relative spatial arrangement.

¹H and ¹³C NMR Spectroscopy: One-dimensional ¹H and ¹³C NMR spectra provide primary evidence for the compound's structure. The chemical shifts (δ) of the protons and carbons in the piperidine (B6355638) ring and the methyl substituent are characteristic of their chemical environment. The hydrochloride salt form and the choice of solvent (typically D₂O or DMSO-d₆) will influence the observed chemical shifts, particularly for protons attached to or near the nitrogen and carboxyl groups.

Based on data from the parent compound, DL-Pipecolic Acid, and related substituted piperidines, a predicted set of chemical shifts for this compound in D₂O can be tabulated. bmrb.iochemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2-H | ~3.8 - 4.0 | ~60 - 62 |

| C3-H (axial, equatorial) | ~1.6 - 1.8, ~2.2 - 2.4 | ~28 - 30 |

| C4-H (axial) | ~1.5 - 1.7 | ~30 - 32 |

| C5-H (axial, equatorial) | ~1.6 - 1.8, ~2.0 - 2.2 | ~34 - 36 |

| C6-H (axial, equatorial) | ~3.0 - 3.2, ~3.5 - 3.7 | ~45 - 47 |

| 4-CH₃ | ~0.9 - 1.1 (d) | ~20 - 22 |

| COOH | - | ~175 - 178 |

2D NMR Spectroscopy: To unambiguously assign these resonances and confirm the trans relationship between the C2-carboxyl and C4-methyl groups, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals scalar couplings between protons, allowing for the mapping of the proton connectivity throughout the piperidine ring. For instance, the C2-H proton will show a correlation to the two C3-H protons, which in turn correlate to the C4-H proton, and so on. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment links each proton to the carbon atom it is directly attached to, enabling definitive assignment of the carbon signals based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY or ROESY experiment provides information about the spatial proximity of protons. For (2R,4R)-4-Methyl-pipecolinic acid, a strong NOE between the axial protons at C2, C4, and C6 would be expected, helping to confirm the chair conformation of the ring and the stereochemical assignments. ipb.pt

Chiral Shift Reagents: To confirm enantiomeric purity by NMR, chiral shift reagents (CSRs) can be utilized. These are typically paramagnetic lanthanide complexes (e.g., Eu(hfc)₃) or other chiral molecules that form transient, diastereomeric complexes with the analyte. nucleos.comrsc.org The formation of these diastereomeric complexes in the NMR tube leads to the separation of signals for the two enantiomers in the ¹H NMR spectrum. For a carboxylic acid like the target compound, proline-derived chiral receptors have proven effective. nih.gov The differential interaction between the R- and S-enantiomers of the CSR and the (2R,4R) and (2S,4S) enantiomers of the analyte results in separate sets of peaks, allowing for direct quantification of the enantiomeric excess (ee).

While NMR with chiral shift reagents can determine enantiomeric purity, chiral chromatography is the gold standard for the separation and precise quantification of enantiomers, essential for quality control in pharmaceutical manufacturing. The goal is to separate (2R,4R)-4-Methyl-pipecolinic acid from its enantiomer, (2S,4S)-4-Methyl-pipecolinic acid, as well as from its diastereomers, (2R,4S)- and (2S,4R)-4-Methyl-pipecolinic acid.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. nih.gov

Stationary Phases: For amino acid derivatives like pipecolic acid, several types of CSPs are effective. Cyclodextrin-based CSPs (e.g., β-cyclodextrin) are widely used and separate enantiomers based on the formation of transient diastereomeric inclusion complexes. sigmaaldrich.com Pirkle-type phases or crown ether-based CSPs are also highly effective for separating chiral primary and secondary amines and amino acids. nih.gov

Methodology: The separation typically involves derivatizing the amine or carboxylic acid group to enhance interaction with the CSP and improve detection. However, direct separation is often possible. A typical method would use a mobile phase consisting of a mixture of an organic solvent (like ethanol (B145695) or isopropanol) and an alkane (like hexane), often with a small amount of an acidic or basic modifier to improve peak shape. The high sensitivity of HPLC detectors (e.g., UV, MS) allows for the detection and quantification of even trace amounts of the unwanted enantiomer. nih.gov

Chiral Gas Chromatography (GC): For volatile derivatives, chiral GC is a powerful alternative. The analyte must first be derivatized to increase its volatility, for instance, by esterifying the carboxylic acid and acylating the secondary amine (e.g., forming the N-trifluoroacetyl methyl ester). The derivatized sample is then separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.

Mass spectrometry (MS) is a vital tool for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis. In preclinical development, it is the primary technique for identifying and quantifying metabolites.

Structural Confirmation: Using a soft ionization technique like Electrospray Ionization (ESI), the compound will typically be observed as its protonated molecular ion [M+H]⁺. For (2R,4R)-4-Methyl-pipecolinic acid (C₇H₁₃NO₂), the expected exact mass of the free base is 143.0946 g/mol , and the protonated ion would have an m/z of approximately 144.102. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm), providing strong evidence of the compound's identity.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. Expected fragmentation pathways would include the loss of water (-18 Da), the loss of the carboxyl group as CO₂ (-44 Da), and cleavage of the piperidine ring. nist.gov

Metabolite Identification: (2R,4R)-4-Methyl-pipecolinic acid is a key structural component of the direct thrombin inhibitor Argatroban. noaticbiopharm.com Therefore, analytical methods developed for Argatroban and its metabolites serve as an excellent proxy for the techniques that would be used in preclinical studies of any new drug candidate containing this moiety. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for metabolite studies. uni.luspringernature.com In these studies, the drug is incubated with liver microsomes or administered to preclinical species, and samples (plasma, urine, feces) are analyzed. The instrument screens for predicted metabolites (e.g., products of oxidation, glucuronidation) and identifies unknown metabolites by comparing their fragmentation patterns to the parent drug. Multiple Reaction Monitoring (MRM) is used for highly sensitive and specific quantification of the parent compound and its metabolites. springernature.com

Table 2: Example LC-MS/MS Parameters for Analysis of Argatroban (a molecule containing the (2R,4R)-4-Methyl-pipecolinic acid moiety)

| Parameter | Value/Condition |

|---|---|

| Ionization Mode | Positive Ion Electrospray (ESI+) |

| Precursor Ion (m/z) | 509.2 [M+H]⁺ |

| Product Ions (m/z) for MRM | 384.1, 237.0, 209.0 |

| LC Column | C18 Reverse-Phase |

| Mobile Phase | Gradient of water and methanol/acetonitrile with 0.1% formic acid |

X-ray Crystallography of this compound and its Co-crystals with Biological Targets

X-ray crystallography provides unambiguous, solid-state confirmation of the three-dimensional structure of a molecule, including its absolute stereochemistry.

For this compound, a single-crystal X-ray diffraction experiment would yield precise data on bond lengths, bond angles, and torsion angles. Crucially, it provides definitive proof of the relative stereochemistry of the chiral centers at C2 and C4, confirming the trans configuration. By using anomalous dispersion, the absolute configuration (2R,4R) can be determined without ambiguity. This technique has been successfully used to assign the absolute stereochemistry of similarly complex pipecolic acid derivatives, such as the hydrochloride salt of (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid. rsc.org The resulting crystal structure would also reveal details of the crystal packing, including the hydrogen-bonding network involving the protonated amine, the carboxylic acid, and the chloride counter-ion.

Co-crystals with Biological Targets: Understanding how a ligand binds to its biological target (e.g., an enzyme or receptor) is paramount in drug design. If this compound were part of a larger drug molecule, obtaining a co-crystal structure of the drug bound to its target protein would be a major goal. This technique involves crystallizing the protein in the presence of the ligand and analyzing the resulting crystal by X-ray diffraction. The analysis provides a high-resolution map of the electron density, revealing the precise orientation of the drug in the active site and detailing the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, ionic bonds) that are responsible for its binding affinity and selectivity. This information is invaluable for structure-based drug design and for optimizing the lead compound.

Research Applications and Future Directions for 2r,4r 4 Methyl Pipecolinic Acid Hydrochloride

Development of (2R,4R)-4-Methyl-pipecolinic acid hydrochloride as a Chemical Probe or Tool for Biological Research

While this compound is principally recognized for its role in synthesis, the broader class of pipecolic acid derivatives is finding utility as organocatalytic probes in chemical reactions. researchgate.net These derivatives, with their defined stereochemistry and rigid cyclic structure, can facilitate asymmetric transformations, making them valuable tools for chemists synthesizing chiral molecules. researchgate.net The specific application of this compound as a direct chemical probe to investigate biological systems is not yet extensively documented. However, its structural characteristics suggest potential for such development. As a constrained amino acid analog, it could be incorporated into peptides to study protein structure and function or modified to include reporter tags for use in biochemical assays. The development of such probes would represent a significant step in expanding the utility of this compound beyond its current applications.

Contributions to the Design and Discovery of Novel Bioactive Molecules

The most prominent contribution of this compound to date is its role as a crucial chiral intermediate in the synthesis of the anticoagulant drug, Argatroban. nih.gov Argatroban is a direct thrombin inhibitor used in the management of thrombotic diseases, particularly in patients with heparin-induced thrombocytopenia. nih.govnih.gov The specific stereochemistry of the (2R,4R)-4-Methyl-pipecolinic acid moiety is critical for the potent and selective binding of Argatroban to the active site of thrombin. drugbank.com

Beyond Argatroban, the chiral piperidine (B6355638) scaffold, of which (2R,4R)-4-Methyl-pipecolinic acid is an example, is a prevalent core in a large number of pharmaceuticals. researchgate.net The introduction of such chiral scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity. researchgate.net For instance, derivatives of pipecolic acid have been investigated as novel selective antagonists for the FK506-binding protein 51 (FKBP51), a key regulator of stress hormone receptors, and as small-molecule inhibitors of the Legionella MIP protein, a virulence factor in Legionnaires' disease. nih.govresearchgate.net These examples highlight the potential of the (2R,4R)-4-Methyl-pipecolinic acid scaffold in the rational design of new therapeutic agents. mdpi.com

Table 1: Examples of Bioactive Molecules Incorporating a Pipecolic Acid Scaffold

| Compound Class | Target/Application | Reference |

| Argatroban | Direct Thrombin Inhibitor | nih.gov |

| FKBP51 Antagonists | Stress-related Disorders | nih.gov |

| MIP Protein Inhibitors | Legionnaires' Disease | researchgate.net |

| Beta-turn Mimics | Peptide Conformation | nih.gov |

Opportunities for Understanding Disease Pathophysiology through Preclinical Research Models

The established role of this compound as a precursor to Argatroban provides an indirect but significant link to preclinical research aimed at understanding the pathophysiology of thrombosis. Preclinical studies of Argatroban in various animal models, including those for arterial thrombosis and pulmonary embolism, have been instrumental in elucidating the mechanisms of thrombin inhibition and its effects on blood coagulation. nih.govresearchgate.netnih.gov These models, which often involve inducing thrombosis through chemical or mechanical injury to blood vessels, allow researchers to study the efficacy of antithrombotic agents and the underlying disease processes. nih.govamegroups.org

While there is no direct evidence of this compound itself being used in these models, its availability and importance in the synthesis of a clinically relevant drug suggest a potential role. For example, radiolabeled versions of this compound could be used in pharmacokinetic and metabolic studies to trace the in vivo fate of the piperidine scaffold. Furthermore, as new bioactive molecules based on this scaffold are developed, they will undoubtedly be evaluated in relevant preclinical models of disease, further contributing to our understanding of various pathophysiological conditions.

Emerging Research Areas and Unexplored Applications of Chiral Pipecolic Acid Derivatives

The field of chiral pipecolic acid derivatives is continually expanding, with several emerging research areas holding significant promise. One such area is their use as conformational constraints in peptide design. Pipecolic acid and its derivatives can induce specific secondary structures, such as beta-turns, in peptides, which can enhance their biological activity and stability. nih.govuaeu.ac.ae This has implications for the development of new peptide-based therapeutics.

Another burgeoning area is the exploration of pipecolic acid derivatives as inhibitors of novel biological targets. As mentioned, research into FKBP51 and MIP protein inhibitors showcases the versatility of this scaffold. nih.govresearchgate.net The rigid, chiral nature of these molecules allows for precise interactions with protein binding sites, making them attractive starting points for drug discovery campaigns. Furthermore, the role of pipecolic acid itself as a signaling molecule in plant immunity suggests that its derivatives could have applications in agriculture or in modulating immune responses in other biological systems. nih.govnih.gov

Unexplored applications could include their use as chiral ligands in asymmetric catalysis, as building blocks for complex natural product synthesis, or as probes for studying amino acid transporters and metabolic pathways. The continued development of synthetic methodologies for accessing diverse, stereochemically defined pipecolic acid derivatives will be crucial for unlocking these future applications. nih.gov

Table 2: Emerging Applications of Chiral Pipecolic Acid Derivatives

| Research Area | Potential Application | Reference |

| Peptide Synthesis | Conformational control, enhanced stability | nih.gov |

| Novel Drug Discovery | Inhibition of new biological targets (e.g., FKBP51, MIP) | nih.govresearchgate.net |

| Plant Biology | Modulation of immune responses | nih.govnih.gov |

| Asymmetric Catalysis | Chiral ligands | researchgate.net |

Addressing Current Challenges and Identifying Future Research Priorities

Despite the promise of this compound and its derivatives, several challenges remain. The stereoselective synthesis of substituted pipecolic acids can be complex and costly, often requiring multi-step procedures and chiral auxiliaries or catalysts. nih.gov Developing more efficient and scalable synthetic routes is a key priority for making these valuable building blocks more accessible to the broader research community.

Another challenge is the limited understanding of the structure-activity relationships for this class of compounds against a wide range of biological targets. While the importance of the stereochemistry in Argatroban is known, more systematic studies are needed to guide the design of new bioactive molecules based on the (2R,4R)-4-Methyl-pipecolinic acid scaffold.

Future research should focus on several key areas:

Development of novel synthetic methods: This includes catalytic asymmetric methods and biocatalytic approaches to improve the efficiency and reduce the environmental impact of synthesis. researchgate.net

Library synthesis and screening: The creation of diverse libraries of chiral pipecolic acid derivatives for high-throughput screening against a wide range of biological targets could accelerate the discovery of new lead compounds.

Elucidation of biological mechanisms: For newly identified bioactive derivatives, in-depth studies are needed to understand their mechanism of action at the molecular and cellular levels.

Exploration of new therapeutic areas: Beyond thrombosis and stress-related disorders, the potential of these compounds in areas such as infectious diseases, oncology, and metabolic disorders should be systematically investigated.

By addressing these challenges and pursuing these research priorities, the full potential of this compound and the broader class of chiral pipecolic acid derivatives can be realized, leading to new discoveries in both basic science and medicine.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing (2R,4R)-4-Methyl-pipecolinic acid hydrochloride with high stereochemical purity?

- Methodology : Optimize stereoselective synthesis using chiral starting materials or catalysts. For example, adapt protocols from analogous piperidine derivatives, such as the reaction of 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions, followed by hydrogenation and HCl salt formation . Purification via recrystallization or chiral chromatography ensures stereochemical integrity. Monitor reaction progress using TLC or HPLC.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Techniques :

- NMR Spectroscopy : Assign stereochemistry using - and -NMR, focusing on coupling constants and diastereotopic protons .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.

- HPLC : Use chiral columns (e.g., Chiralpak®) to verify enantiomeric purity (>98%) .

- Elemental Analysis : Validate chloride content via titration or combustion analysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Protocols :

- Use PPE (gloves, goggles, lab coat) to avoid inhalation, skin contact, or ingestion .

- Store in airtight containers at 2–8°C, away from light and moisture.

- Implement engineering controls (fume hoods) and monitor airborne concentrations .

- Emergency measures: Immediate eye washing and skin decontamination with water .

Advanced Research Questions

Q. How can stereoisomeric impurities be resolved during the synthesis of this compound?

- Approach :

- Chiral Chromatography : Employ polysaccharide-based columns (e.g., Chiralcel® OD-H) with hexane:isopropanol gradients to separate (2R,4R) from (2S,4S) isomers .

- Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze undesired stereoisomers .

- Crystallization-Induced Diastereomer Transformation (CIDT) : Introduce a chiral resolving agent (e.g., tartaric acid) to enrich the desired isomer .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

- Stability Analysis :

- Conduct accelerated degradation studies at pH 1–10 (buffers) and temperatures (25–60°C). Monitor degradation via HPLC.

- Key Findings : Acidic conditions (pH < 3) may hydrolyze the piperidine ring, while alkaline conditions (pH > 8) promote oxidation. Optimal stability is observed at pH 4–6 and 4°C .

Q. How should researchers address discrepancies in biological activity data for this compound across studies?

- Resolution Strategies :

- Impurity Profiling : Quantify trace stereoisomers or byproducts (e.g., 4-epi derivatives) using UPLC-MS .

- Receptor Binding Assays : Compare affinity for target receptors (e.g., GPCRs) under standardized conditions (pH, ionic strength) .

- Meta-Analysis : Correlate structural variations (e.g., methyl group position) with activity trends in related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.